molecular formula C12H10NO2P B5873283 5,10-dihydro-10-phenophosphazinol 10-oxide CAS No. 472-43-5

5,10-dihydro-10-phenophosphazinol 10-oxide

Cat. No. B5873283
CAS RN: 472-43-5
M. Wt: 231.19 g/mol
InChI Key: FKCVBHGCEUDJJS-UHFFFAOYSA-N
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Description

5,10-dihydro-10-phenophosphazinol 10-oxide (DHPPO) is an organic compound that has gained significant attention in recent years due to its unique properties. It is a cyclic compound that contains both phosphorus and nitrogen atoms in its structure. DHPPO has been found to exhibit excellent photophysical properties, making it a promising candidate for various applications in the field of materials science and biochemistry.

Mechanism of Action

The mechanism of action of 5,10-dihydro-10-phenophosphazinol 10-oxide is not fully understood. However, it is believed that its photophysical properties are due to the presence of a phosphorus-nitrogen bond in its structure. This bond is responsible for the unique electronic properties of 5,10-dihydro-10-phenophosphazinol 10-oxide, which make it an efficient emitter of light.
Biochemical and Physiological Effects:
Studies have shown that 5,10-dihydro-10-phenophosphazinol 10-oxide has no significant biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, making it a safe compound for use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,10-dihydro-10-phenophosphazinol 10-oxide in lab experiments is its excellent photophysical properties. Its high quantum yields and long fluorescence lifetimes make it a useful tool for studying various biological and chemical processes. However, one of the limitations of using 5,10-dihydro-10-phenophosphazinol 10-oxide is its relatively low solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for the use of 5,10-dihydro-10-phenophosphazinol 10-oxide in scientific research. One potential application is in the field of bioimaging, where 5,10-dihydro-10-phenophosphazinol 10-oxide could be used as a fluorescent probe for imaging biological structures. Another potential application is in the development of new OLEDs, where 5,10-dihydro-10-phenophosphazinol 10-oxide could be used as an efficient emitter of light. Additionally, 5,10-dihydro-10-phenophosphazinol 10-oxide could be used as a sensor for detecting various analytes, such as metal ions or biomolecules.
In conclusion, 5,10-dihydro-10-phenophosphazinol 10-oxide is a promising compound that has gained significant attention in recent years due to its unique photophysical properties. Its potential applications in the field of materials science and biochemistry make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of 5,10-dihydro-10-phenophosphazinol 10-oxide and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 5,10-dihydro-10-phenophosphazinol 10-oxide can be achieved by several methods. One of the most commonly used methods involves the reaction of hexachlorocyclotriphosphazene with phenol in the presence of a base. This reaction results in the formation of 5,10-dihydro-10-phenophosphazinol 10-oxide as a white crystalline solid. Other methods include the reaction of hexachlorocyclotriphosphazene with aniline or the reaction of hexachlorocyclotriphosphazene with benzyl alcohol.

Scientific Research Applications

5,10-dihydro-10-phenophosphazinol 10-oxide has been extensively studied for its potential applications in the field of materials science. It has been found to exhibit excellent photophysical properties, such as high quantum yields, long fluorescence lifetimes, and good photostability. These properties make 5,10-dihydro-10-phenophosphazinol 10-oxide a promising candidate for various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

properties

IUPAC Name

10-hydroxy-5H-phenophosphazinine 10-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10NO2P/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCVBHGCEUDJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3P2(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197063
Record name Phosphinic acid, imino(di-o-phenylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

472-43-5
Record name Phenophosphazine, 5,10-dihydro-10-hydroxy-, 10-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imino(di-o-phenylene)phosphinic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinic acid, imino(di-o-phenylene)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231640
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphinic acid, imino(di-o-phenylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imino(di-o-phenylene)phosphinic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQU4VT9MZN
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